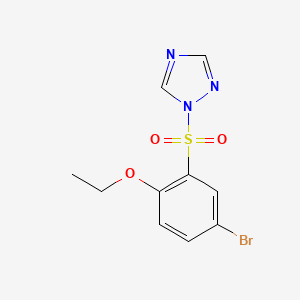
1-(5-Bromo-2-ethoxyphenyl)sulfonyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-ethoxybenzenesulfonyl)-1H-1,2,4-triazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring substituted with a 5-bromo-2-ethoxybenzenesulfonyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzenesulfonyl chloride, which is a key intermediate.
Reaction with Triazole: The sulfonyl chloride is reacted with 1H-1,2,4-triazole under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(5-Bromo-2-ethoxybenzenesulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .
Scientific Research Applications
1-(5-Bromo-2-ethoxybenzenesulfonyl)-1H-1,2,4-triazole has found applications in various scientific research areas:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-1,2,4-triazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in binding to proteins or enzymes, thereby modulating their activity . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
1-(5-Bromo-2-ethoxybenzenesulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.
5-Bromo-2-ethoxybenzenesulfonamide:
Properties
Molecular Formula |
C10H10BrN3O3S |
|---|---|
Molecular Weight |
332.172 |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3O3S/c1-2-17-9-4-3-8(11)5-10(9)18(15,16)14-7-12-6-13-14/h3-7H,2H2,1H3 |
InChI Key |
RNHVKVFWISYAIF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



